3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes an amino group, a methoxyphenyl group, a morpholine ring, and a dihydrothieno[2,3-b]quinolinone structure. These features suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex. The presence of a dihydrothieno[2,3-b]quinolinone structure indicates a fused ring system, which could have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the amino group could participate in acid-base reactions, while the morpholine ring could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino group and the carbonyl group could enhance its solubility in polar solvents .Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including those structurally related to the specified compound, have been investigated for their corrosion inhibition properties. A computational study on novel quinoline derivatives revealed their potential as effective corrosion inhibitors against the corrosion of iron, employing quantum chemical and molecular dynamics simulation approaches. These studies demonstrate the correlation between corrosion inhibition and various global reactivity descriptors, offering insights into the mechanisms behind their protective effects on metals (Şaban Erdoğan et al., 2017).
Anticancer Activities
Research into quinoline derivatives has also extended into the realm of anticancer activity. Certain derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including cervical epithelioid carcinoma and oral squamous cell carcinoma. These studies underscore the therapeutic potential of quinoline derivatives in cancer treatment, showcasing their ability to inhibit cell proliferation and induce apoptosis in cancer cells (C. Tseng et al., 2006; C. Tseng et al., 2013).
Antimicrobial and Antifungal Properties
The synthesis and evaluation of novel quinoline derivatives have demonstrated significant antimicrobial and antifungal activities. These compounds have been tested against a range of bacterial and fungal strains, indicating their potential as effective agents in combating microbial and fungal infections (H. Bektaş et al., 2007).
Antioxidant Properties
Quinoline derivatives have also been explored for their antioxidant properties. Studies focusing on the structure-activity relationship of these compounds have identified certain quinoline-fused structures capable of quenching radicals and inhibiting DNA oxidation. This research highlights the potential of quinoline derivatives in protecting against oxidative stress, a key factor in various diseases and aging processes (G. Xi et al., 2015).
Mechanism of Action
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
Indole derivatives are known to have diverse biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-25(2)12-16-19(17(29)13-25)18(14-4-6-15(31-3)7-5-14)20-21(26)22(33-23(20)27-16)24(30)28-8-10-32-11-9-28/h4-7H,8-13,26H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSQQGPKRXOXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)N4CCOCC4)N)C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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